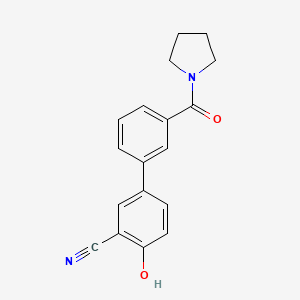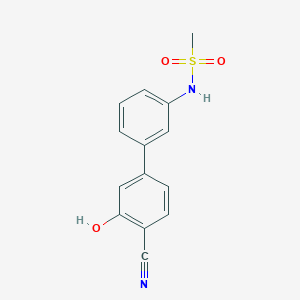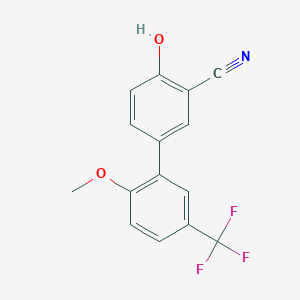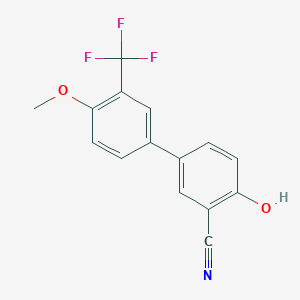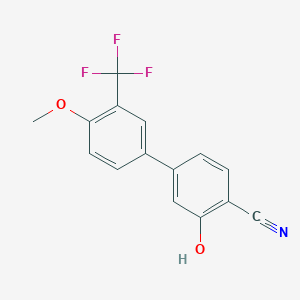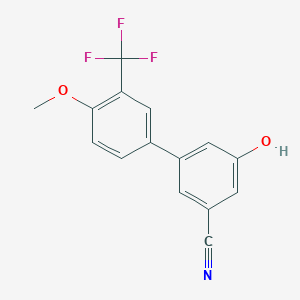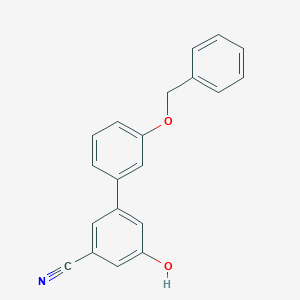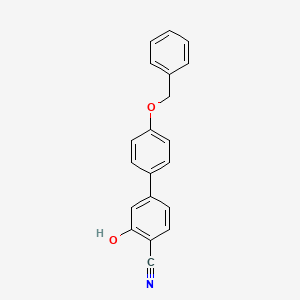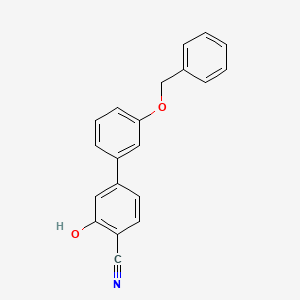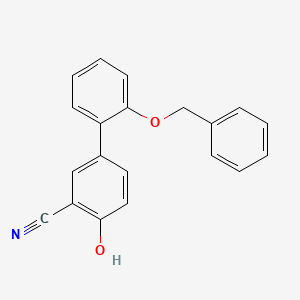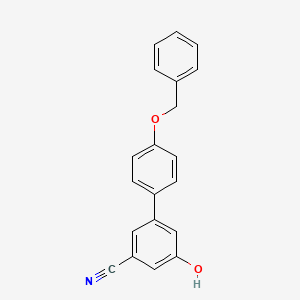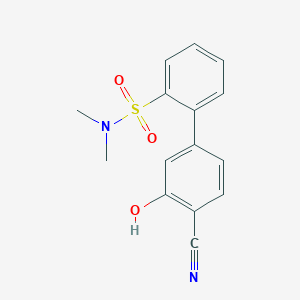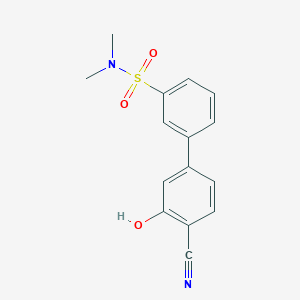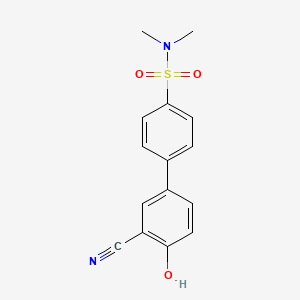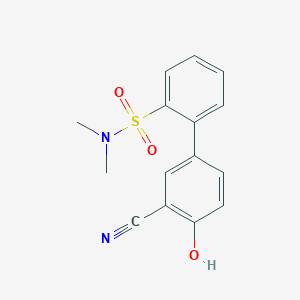
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound with a wide range of applications in scientific research. It is a derivative of 2-cyano-4-hydroxycinnamic acid, a widely used reagent in organic synthesis. 2C4DMPP has been used in various laboratory experiments and scientific research applications, due to its excellent solubility and stability.
Aplicaciones Científicas De Investigación
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including polymers and pharmaceuticals. It has also been used in the synthesis of polyurethanes, polysaccharides, and polyamides. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been used in the preparation of polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles.
Mecanismo De Acción
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a catalyst in the synthesis of polymers and other compounds. It catalyzes the reaction between two molecules, resulting in the formation of a new molecule. The catalytic activity of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is due to its ability to form a covalent bond between two molecules, which then results in the formation of a new molecule.
Biochemical and Physiological Effects
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, as well as anti-inflammatory and antioxidant properties. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been shown to inhibit the growth of certain types of cancer cells, as well as to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in a variety of solutions. It is also highly stable, making it suitable for use in long-term experiments. Additionally, it is non-toxic and non-irritating, making it safe to handle and work with.
However, there are also some limitations to using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of light or heat, making it unsuitable for use in experiments that require high temperatures or prolonged exposure to light.
Direcciones Futuras
There are several potential future directions for the use of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in scientific research. One potential direction is the development of new polymers and pharmaceuticals using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% as a reagent. Additionally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles. Finally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurological disorders.
Métodos De Síntesis
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-cyano-4-hydroxycinnamic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction yields 2-cyano-4-hydroxy-N,N-dimethylsulfamoylphenyl)phenol, which can then be further purified by recrystallization to obtain the 95% pure compound.
Propiedades
IUPAC Name |
2-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPFTHWKNXHYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

